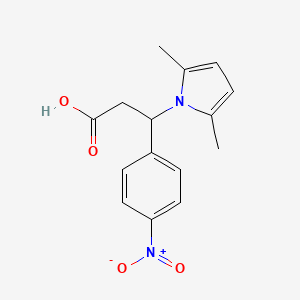

(2,4-二氟-6-碘苯基)肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The compound was first synthesized by researchers at the Sino-Japanese Friendship Centre for Environmental Protection in the early 2000s. Unfortunately, the specific synthesis process is not detailed in the available resources.Molecular Structure Analysis

The molecular weight of “(2,4-Difluoro-6-iodophenyl)hydrazine” is 270.02 . The specific molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

“(2,4-Difluoro-6-iodophenyl)hydrazine” is a powder . The storage temperature is 4 degrees Celsius .科学研究应用

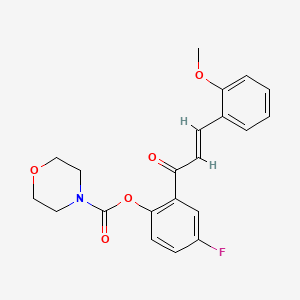

Synthesis of Hydrazones

“(2,4-Difluoro-6-iodophenyl)hydrazine” can be used in the synthesis of hydrazones . Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond with a hydrogen atom attached to one of the nitrogen atoms. They are often used as building blocks in the synthesis of various organic compounds .

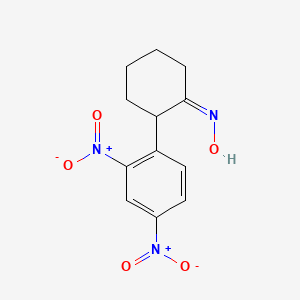

Synthesis of Quinazolines

This compound can also be used in the synthesis of quinazolines . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic while the other contains two nitrogen atoms. Quinazolines have been found to possess a wide range of biological activities, making them of interest in medicinal chemistry .

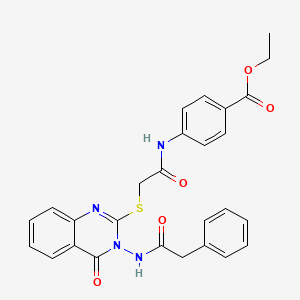

Synthesis of Schiff Bases

“(2,4-Difluoro-6-iodophenyl)hydrazine” can be used in the synthesis of Schiff bases . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group (but not hydrogen). They are often used as ligands in coordination chemistry .

Mechanosynthesis

This compound can be used in mechanosynthesis, a method of synthesis that involves mechanical forces such as grinding or milling . This is particularly useful for the synthesis of quinazolines .

Solid-State Melt Reactions

“(2,4-Difluoro-6-iodophenyl)hydrazine” can be used in solid-state melt reactions . This method of synthesis involves heating the reactants to their melting point in the absence of a solvent. This is particularly efficient for derivatives of (iso)nicotinic based hydrazones .

Post-Synthetic Modifications

Crystalline amine-functionalised hydrazones can undergo post-synthetic modifications in reactions with 3- or 4-pyridinecarbaldehyde vapours to form hydrazone-Schiff bases .

安全和危害

The safety data sheet for a similar compound, 1-(4-Iodophenyl)hydrazine, indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, an allergic skin reaction, and respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

属性

IUPAC Name |

(2,4-difluoro-6-iodophenyl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZQLBPONHTTCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)NN)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2423209.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-furylmethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2423212.png)

![3-Phenyl-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2423213.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2423215.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2423216.png)

![2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide](/img/structure/B2423218.png)

![N-(3,5-dimethoxyphenyl)-5-[4-(morpholin-4-ylcarbonyl)phenyl]indoline-1-carboxamide](/img/structure/B2423226.png)